molecular formula C18H36N2 B14626386 1-(1-Piperidin-1-yloctan-2-yl)piperidine CAS No. 59193-18-9

1-(1-Piperidin-1-yloctan-2-yl)piperidine

Cat. No.: B14626386
CAS No.: 59193-18-9
M. Wt: 280.5 g/mol
InChI Key: MJFIZKJWBVWOJX-UHFFFAOYSA-N
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Description

1-(1-Piperidin-1-yloctan-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely recognized for its presence in various pharmaceuticals and natural alkaloids. The compound this compound is characterized by its unique structure, which includes two piperidine rings connected by an octane chain. This structural motif imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(1-Piperidin-1-yloctan-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-bromo-octane under basic conditions to form the intermediate 1-(octan-2-yl)piperidine. This intermediate is then further reacted with piperidine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial production methods for this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts such as palladium or rhodium to facilitate the coupling reactions, and the process parameters are optimized to achieve high yields and purity .

Chemical Reactions Analysis

1-(1-Piperidin-1-yloctan-2-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form bicyclic structures under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as Lewis acids and transition metals. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Piperidin-1-yloctan-2-yl)piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Piperidin-1-yloctan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

1-(1-Piperidin-1-yloctan-2-yl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

CAS No.

59193-18-9

Molecular Formula

C18H36N2

Molecular Weight

280.5 g/mol

IUPAC Name

1-(1-piperidin-1-yloctan-2-yl)piperidine

InChI

InChI=1S/C18H36N2/c1-2-3-4-7-12-18(20-15-10-6-11-16-20)17-19-13-8-5-9-14-19/h18H,2-17H2,1H3

InChI Key

MJFIZKJWBVWOJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN1CCCCC1)N2CCCCC2

Origin of Product

United States

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